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For Researchers, Scientists, and Drug Development Professionals

Glutaminase 1 (GLS1) has emerged as a critical therapeutic target in oncology due to the
dependence of many tumor cells on glutamine metabolism. This guide provides an objective
comparison of Telaglenastat (CB-839) Hydrochloride, a first-in-class GLS1 inhibitor, with other
notable GLS1 inhibitors and glutamine metabolism antagonists. The comparison is supported
by experimental data from preclinical and clinical studies to aid researchers in their drug
development endeavors.

Executive Summary

Telaglenastat (CB-839) is a potent, selective, and orally bioavailable inhibitor of GLS1. It has
demonstrated anti-tumor activity in a variety of preclinical models and has been evaluated in
numerous clinical trials.[1][2] This guide compares Telaglenastat to IPN60090, another
selective GLS1 inhibitor, and Sirpiglenastat (DRP-104), a broad-acting glutamine antagonist.
The key differentiators lie in their mechanism of action, potency, and stage of clinical
development. While Telaglenastat and IPN60090 specifically target GLS1, Sirpiglenastat
inhibits multiple glutamine-utilizing enzymes, offering a broader but potentially less targeted
approach.[3][4]

Data Presentation
Table 1: In Vitro Potency of GLS1 Inhibitors
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Cell Line /
Compound Target Assay Type IC50 (nhM) Enzyme Reference
Source

Telaglenastat GLS1 (GAC Recombinant ” Recombinant  [calithera_dat
(CB-839) isoform) Human GAC Human GAC a]

Endogenous Mouse kidney
GLS1 _ 23 [5]

mouse kidney homogenate

Endogenous Mouse brain
GLS1 _ 28 [5]

mouse brain homogenate
Antiproliferati HCC1806

Cell-based 49 [5]
ve (TNBC)
Antiproliferati MDA-MB-231

Cell-based 26 [5]
ve (TNBC)

GLS1 (GAC Recombinant Recombinant
IPN60090 _ 55

isoform) Human GAC Human GAC
Antiproliferati A549

Cell-based 13 [6]
ve (NSCLC)

Recombinant Recombinant

BPTES GLS1 ~2,500 [7]

Human GAC

Human GAC

Note: IC50 values are highly dependent on assay conditions. Direct comparison between

studies should be made with caution.

Table 2: Preclinical In Vivo Efficacy

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://www.researchgate.net/publication/352085095_First-in-human_biomarker-driven_phase_I_trial_of_the_potent_and_selective_glutaminase-1_GLS1_inhibitor_IACS-6274_IPN60090_in_patients_pts_with_molecularly_selected_advanced_solid_tumors
https://www.researchgate.net/publication/352085095_First-in-human_biomarker-driven_phase_I_trial_of_the_potent_and_selective_glutaminase-1_GLS1_inhibitor_IACS-6274_IPN60090_in_patients_pts_with_molecularly_selected_advanced_solid_tumors
https://www.researchgate.net/publication/352085095_First-in-human_biomarker-driven_phase_I_trial_of_the_potent_and_selective_glutaminase-1_GLS1_inhibitor_IACS-6274_IPN60090_in_patients_pts_with_molecularly_selected_advanced_solid_tumors
https://www.researchgate.net/publication/352085095_First-in-human_biomarker-driven_phase_I_trial_of_the_potent_and_selective_glutaminase-1_GLS1_inhibitor_IACS-6274_IPN60090_in_patients_pts_with_molecularly_selected_advanced_solid_tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC9007139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9007139/
https://www.mdanderson.org/newsroom/md-anderson-and-ipsen-advance-new-therapy-with-potential-benefit.h00-159381156.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Compound Cancer Model

Dosing

Tumor Growth
Inhibition (TGI)

Reference

Triple-Negative

Telaglenastat Breast Cancer

200 mg/kg, p.o.,

61% (single )
[calithera_data]

(CB-839) (TNBC) BID agent)
Xenograft
Renal Cell
Carcinoma 200 mg/kg, p.o., Significant TGI 1
(Caki-1) BID vs. vehicle
Xenograft
NCI-H358 )
100 mg/kg, p.o., 28% (single
IPN60090 (NSCLC) [6]
BID agent)
Xenograft
Sirpiglenastat MC38 (Colon 0.5 - 1.4 mg/kg,
P9 ( _ ) 99 96% - 101% [8]
(DRP-104) Syngeneic s.c.,, QD

Mechanism of Action and Signaling Pathways

Telaglenastat and IPN60090 are allosteric inhibitors of GLS1, binding to a site distinct from the

active site and preventing the conversion of glutamine to glutamate. This blockade disrupts the

tricarboxylic acid (TCA) cycle and redox balance within cancer cells, leading to decreased

proliferation and survival. Sirpiglenastat, as a prodrug of the glutamine analog DON (6-diazo-5-

oxo-L-norleucine), irreversibly inhibits multiple glutamine-utilizing enzymes, leading to a

broader disruption of cellular metabolism.[3][8]
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Caption: Simplified signaling pathway of GLS1 inhibition.

Experimental Protocols
In Vitro GLS1 Inhibition Assay (Coupled-Enzyme Assay)

This assay measures the enzymatic activity of GLS1 by coupling the production of glutamate to

a detectable signal.

e Reagents: Recombinant human GLS1 (GAC isoform), L-glutamine, NAD+, glutamate
dehydrogenase (GDH), assay buffer (e.g., Tris-HCI, pH 8.0, containing potassium phosphate
and EDTA).

e Procedure: a. Prepare serial dilutions of the test inhibitor (e.g., Telaglenastat, IPN60090). b.
In a 96-well plate, add the assay buffer, GLS1 enzyme, and the inhibitor at various
concentrations. c. Incubate for a pre-determined time to allow for inhibitor binding. d. Initiate
the reaction by adding a substrate mix containing L-glutamine, NAD+, and GDH. e. The GDH
enzyme converts the glutamate produced by GLS1 into a-ketoglutarate, simultaneously
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reducing NAD+ to NADH. f. Monitor the increase in NADH absorbance at 340 nm over time
using a plate reader.

o Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the
IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and
fitting the data to a four-parameter logistic curve.
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Caption: Workflow for an in vitro GLS1 inhibition assay.
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Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay assesses the effect of GLS1 inhibitors on cancer cell growth.[9][10][11][12]

Cell Culture: Plate cancer cells (e.g., A549, HCC1806) in 96-well plates and allow them to
adhere overnight.

» Treatment: Treat the cells with a range of concentrations of the GLS1 inhibitor for a specified
period (e.g., 72 hours).

 Fixation: Fix the cells with trichloroacetic acid (TCA).

» Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution, which binds to cellular
proteins.

e Washing: Wash away the unbound dye with 1% acetic acid.
e Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

o Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a
microplate reader.

o Data Analysis: The absorbance is proportional to the cell number. Calculate the percentage
of cell growth inhibition for each inhibitor concentration and determine the G150
(concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of GLS1 inhibitors in a living organism.

o Cell Implantation: Subcutaneously implant human cancer cells (e.g., Caki-1, NCI-H358) into
immunocompromised mice.

o Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).

o Treatment: Randomize the mice into treatment and control groups. Administer the GLS1
inhibitor (e.g., Telaglenastat, IPN60090) or vehicle control orally (p.0.) or via another
appropriate route, at a specified dose and schedule.
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e Monitoring: Measure tumor volume and body weight regularly throughout the study.

e Endpoint: The study is terminated when tumors in the control group reach a pre-defined size,
or at a specified time point.

o Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared
to the control group. TGI (%) = (1 - [Mean tumor volume of treated group / Mean tumor
volume of control group]) x 100.

Conclusion

Telaglenastat Hydrochloride has demonstrated robust preclinical and clinical activity as a
selective GLS1 inhibitor. Its comparison with other GLS1 inhibitors like IPN60090 reveals
differences in potency that may be influenced by experimental conditions. Sirpiglenastat
represents a different therapeutic strategy by broadly targeting glutamine metabolism. The
choice of inhibitor for further research and development will depend on the specific cancer
type, the desired therapeutic window, and the potential for combination therapies. The
experimental protocols provided in this guide offer a foundation for conducting comparative
studies to further elucidate the distinct profiles of these promising anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal
transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. aacrjournals.org [aacrjournals.org]
» 3. medicalresearch.com [medicalresearch.com]
e 4. aacrjournals.org [aacrjournals.org]

o 5. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3324489?utm_src=pdf-body
https://www.benchchem.com/product/b3324489?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8565744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8565744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8565744/
https://aacrjournals.org/clincancerres/article/28/15/3248/707096/Telaglenastat-plus-Everolimus-in-Advanced-Renal
https://medicalresearch.com/glutamine-antagonist-sirpiglenastat-drp-104-has-therapeutic-potential-in-targeting-lung-cancer-scchn-and-prostate-cancer/
https://aacrjournals.org/cancerres/article/82/12_Supplement/2174/703367/Abstract-2174-Sirpiglenastat-DRP-104-a-novel-broad
https://www.researchgate.net/publication/352085095_First-in-human_biomarker-driven_phase_I_trial_of_the_potent_and_selective_glutaminase-1_GLS1_inhibitor_IACS-6274_IPN60090_in_patients_pts_with_molecularly_selected_advanced_solid_tumors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3324489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

6. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with
Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nim.nih.gov]

7. MD Anderson, Ipsen advance new therapy with potential benefit for underserved lung and
ovarian cancer patients | MD Anderson Cancer Center [mdanderson.org]

8. aacrjournals.org [aacrjournals.org]

9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-
bioarray.com]

10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-
protocol.org]

11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC
[pmc.ncbi.nlm.nih.gov]

12. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity
screening in educational and research laboratories - PubMed [pubmed.ncbi.nim.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to GLS1 Inhibitors: Telaglenastat
Hydrochloride vs. Alternatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3324489+#telaglenastat-hydrochloride-versus-other-
glsl-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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